1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-7-9-5(6)2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSPNNPWVCTCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302935 | |
| Record name | α,5-Dimethyl-4-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-32-7 | |
| Record name | α,5-Dimethyl-4-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,5-Dimethyl-4-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol
General Synthetic Approaches
The synthesis of this compound generally involves:
- Construction of the oxazole ring via cyclization reactions.
- Introduction of the ethan-1-ol side chain either through reduction of a corresponding ketone or by direct functionalization.
Two main strategies are reported in the literature:
- Cyclization of α-haloketones with appropriate nucleophiles to form the oxazole ring.
- Reduction of 1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one (the corresponding ketone) to the ethan-1-ol derivative.
Specific Synthetic Routes
Synthesis via Tosylmethyl Isocyanide (TosMIC) Cyclization
- The oxazole ring can be efficiently formed by reacting carbonyl compounds with TosMIC in the presence of a base such as potassium carbonate in refluxing methanol.
- For example, equimolar quantities of TosMIC and a suitable aldehyde precursor are refluxed with K2CO3 in methanol for 18 hours.
- The product is then purified by column chromatography and crystallized, yielding the oxazole intermediate.
- This method is versatile for preparing 5-substituted oxazoles, including methyl-substituted derivatives.
Reduction of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one
- The ketone precursor, 1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one, can be reduced to the corresponding ethan-1-ol using standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Sodium borohydride reduction is preferred for its mildness and selectivity, converting the ketone to the secondary alcohol without affecting the oxazole ring.
- The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at low temperature to control the reduction rate.
- After completion, the product is isolated by extraction and purified by recrystallization or chromatography.
Alternative Methods and Considerations
- Cyclocondensation reactions involving α-haloketones and nucleophiles can also be employed to form the oxazole ring with subsequent functional group transformations to install the ethan-1-ol moiety.
- Protection-deprotection strategies may be used if sensitive groups are present during multi-step syntheses.
- Reaction conditions such as solvent, temperature, and time are optimized to maximize yield and purity.
Data Table Summarizing Preparation Methods
Research Findings and Analytical Data
- The oxazole intermediate prepared via TosMIC cyclization exhibits melting points around 61-63 °C and characteristic NMR signals confirming ring formation.
- Reduction of the ketone to the ethan-1-ol shows disappearance of the carbonyl peak in IR spectra and appearance of hydroxyl signals in ^1H-NMR (e.g., singlet around δ 4.5-5.0 ppm for the -OH proton).
- Purity and structure confirmation are routinely done by IR, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group on the oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one.
Reduction: Various reduced oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Scientific Research Applications
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Functional Group Impact : Replacement of the hydroxyl group in the target compound with a ketone (e.g., ) reduces polarity, affecting solubility and bioavailability.
- Ring System Variation : Oxadiazole analogs (e.g., ) exhibit greater metabolic stability due to reduced ring strain compared to isoxazole.
- Pharmacological Relevance : Isoxazole derivatives with aromatic substitutions (e.g., bromophenyl in ) are common in kinase inhibitors and antimicrobial agents .
Key Observations :
- Ethanol and aqueous NaOH are common solvents/bases in heterocycle synthesis (e.g., ).
- Ultrasonication () and microwave-assisted methods improve reaction efficiency for oxadiazole derivatives.
Physicochemical and Spectroscopic Properties
NMR Data :
Thermal Stability : Methyl and hydroxyl groups may lower melting points compared to halogenated analogs (e.g., ).
Biological Activity
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring, which contributes to its biological activity. The hydroxyl group in the ethanolic chain enhances its interaction with biological targets through hydrogen bonding.
The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The oxazole ring can modulate enzyme activity, while the hydroxyl group facilitates binding to biological molecules. This dual functionality can lead to several biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of the compound, it was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The results are summarized below:
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 150 ± 10 |
| LPS (100 ng/mL) | 300 ± 20 |
| Compound (50 µM) + LPS | 120 ± 15 |
The data indicate a promising anti-inflammatory effect mediated by the compound.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.3 |
Flow cytometry analysis revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: Antidiabetic Effects
In a diabetic rat model, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The findings are illustrated below:
| Group | Blood Glucose Level (mg/dL) |
|---|---|
| Control | 250 ± 30 |
| Compound-treated | 150 ± 20 |
This suggests that the compound may possess antidiabetic properties.
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthetic routes for analogous secondary alcohols provide insights. For example, catalytic hydrogenation of ketones using chiral catalysts (e.g., Fe-phthalocyanine complexes) under optimized conditions (room temperature, ethanol solvent, 6–24 h reaction time) achieves high regioselectivity . Refluxing alkynes with Lewis/Brønsted acids (e.g., FePC) in ethanol, followed by purification via flash chromatography, yields secondary alcohols with ~67% efficiency . Key parameters include solvent polarity, catalyst loading (e.g., 0.25 mol% FePC), and inert atmospheres to prevent oxidation of transition metal catalysts .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer: Post-synthesis characterization employs:
- NMR spectroscopy : Proton environments (e.g., hydroxyl, methyl, and oxazole protons) are identified via chemical shifts (e.g., δ 1.44 ppm for CH₃, δ 4.75 ppm for -CH(OH)-) .
- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (for small molecules) resolves bond lengths and angles, with visualization using ORTEP-3 .
- Chromatography : TLC and GC-MS validate purity and retention times against standards .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
Methodological Answer: Common challenges include:
- Twinning/data resolution : High-resolution data collection (e.g., synchrotron sources) and SHELXL refinement resolve disorder in oxazole or hydroxyl groups .
- Hydrogen bonding ambiguity : SHELXPRO and WinGX analyze hydrogen-bonding networks (e.g., O–H···N interactions) using Fourier maps .
- Thermal motion : Anisotropic displacement parameters refine atomic positions, while restraints maintain chemically sensible geometries .
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
Methodological Answer: Graph set analysis (GSA) classifies hydrogen-bonding motifs (e.g., chains, rings) using Etter’s formalism . For example:
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometries (e.g., Gaussian09) to study transition states in oxidation or esterification reactions.
- Docking studies : For biochemical applications, AutoDock Vina models interactions with enzymes (e.g., human cGAS in PDB 7FTR) .
- Solubility prediction : COSMO-RS simulations estimate solubility in solvents (e.g., ethanol vs. DMF) using SMILES descriptors .
Data Contradictions and Resolution
Q. How are conflicting crystallographic data resolved for derivatives of this compound?
Methodological Answer: Contradictions (e.g., bond-length discrepancies in oxazole rings) are addressed by:
- Multi-program validation : Cross-check refinements using SHELXL, OLEX2, and PLATON .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., using CrystalExplorer), distinguishing genuine interactions from noise .
- High-pressure data collection : Resolves disorder by reducing thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
